[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-10-methylsulfinyl-N-sulfooxydecanimidothioate
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Overview
Description
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-10-methylsulfinyl-N-sulfooxydecanimidothioate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, sulfinyl, and imidothioate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-10-methylsulfinyl-N-sulfooxydecanimidothioate involves several steps:
Formation of the oxane ring: The oxane ring is formed through a cyclization reaction involving a suitable precursor with hydroxyl groups.
Introduction of the hydroxymethyl group: This step involves the selective hydroxylation of the oxane ring.
Formation of the imidothioate group: This is achieved through a reaction between a suitable amine and a thioester.
Sulfooxylation: The sulfooxy group is introduced via a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound typically involves the use of automated synthesis equipment to ensure precision and reproducibility. The process includes:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production.
Purification steps: Including crystallization, distillation, and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group.
Reduction: Reduction reactions can occur at the imidothioate group.
Substitution: The hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Nucleophiles: For substitution reactions involving the hydroxyl groups.
Major Products
Oxidation products: Include sulfone derivatives.
Reduction products: Include amine derivatives.
Substitution products: Include ethers and esters.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Biomolecular interactions: It can be used to study interactions between biomolecules.
Medicine
Drug development: The compound is being investigated for its potential as a therapeutic agent.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Material science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-10-methylsulfinyl-N-sulfooxydecanimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting metabolic pathways. The sulfooxy and imidothioate groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-10-methylsulfinyl-N-sulfooxydecanimidothioate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it has a higher binding affinity for certain enzymes and greater stability under various conditions.
Properties
Molecular Formula |
C17H33NO10S3 |
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Molecular Weight |
507.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-10-methylsulfinyl-N-sulfooxydecanimidothioate |
InChI |
InChI=1S/C17H33NO10S3/c1-30(23)10-8-6-4-2-3-5-7-9-13(18-28-31(24,25)26)29-17-16(22)15(21)14(20)12(11-19)27-17/h12,14-17,19-22H,2-11H2,1H3,(H,24,25,26)/b18-13-/t12-,14-,15+,16-,17+,30?/m1/s1 |
InChI Key |
UZAVCHRZWLGWMH-FMDIWTLESA-N |
Isomeric SMILES |
CS(=O)CCCCCCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CS(=O)CCCCCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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